1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- typically involves multiple stepsCommon reagents used in these reactions include tert-butyl esters and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 1,1-dimethylethyl ester
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Uniqueness
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- stands out due to its unique spirocyclic structure and the presence of multiple functional groups.
Eigenschaften
Molekularformel |
C13H19NO6 |
---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
tert-butyl (5S,8S)-8-(hydroxymethyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H19NO6/c1-12(2,3)20-11(18)14-8(7-15)6-13(10(14)17)5-4-9(16)19-13/h8,15H,4-7H2,1-3H3/t8-,13-/m0/s1 |
InChI-Schlüssel |
JPWFFBGTARTZJZ-SDBXPKJASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCC(=O)O2)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.